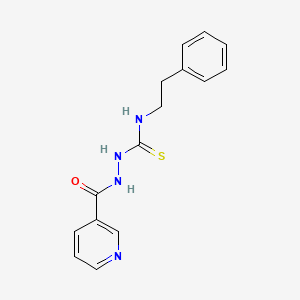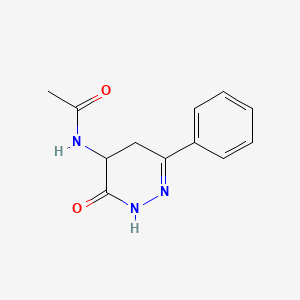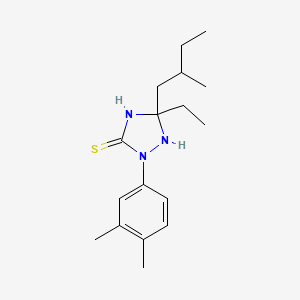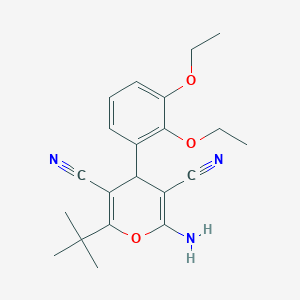
N-heptyl-N'-(4-methoxybenzyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-heptyl-N’-(4-methoxybenzyl)butanediamide is an organic compound with the molecular formula C15H23NO2 It is known for its unique structure, which includes a heptyl chain and a methoxybenzyl group attached to a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-N’-(4-methoxybenzyl)butanediamide typically involves the reaction of heptylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of N-heptyl-N’-(4-methoxybenzyl)butanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-heptyl-N’-(4-methoxybenzyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-heptyl-N’-(4-hydroxybenzyl)butanediamide.
Reduction: Formation of N-heptyl-N’-(4-methoxybenzyl)butanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-heptyl-N’-(4-methoxybenzyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-heptyl-N’-(4-methoxybenzyl)butanediamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The heptyl chain can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-heptyl-4-methoxybenzamide: Similar structure but lacks the butanediamide backbone.
N-(4-methoxybenzyl)butanediamide: Similar structure but lacks the heptyl chain.
N-heptyl-N’-(4-hydroxybenzyl)butanediamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-heptyl-N’-(4-methoxybenzyl)butanediamide is unique due to the combination of its heptyl chain, methoxybenzyl group, and butanediamide backbone. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C19H30N2O3 |
|---|---|
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
N-heptyl-N'-[(4-methoxyphenyl)methyl]butanediamide |
InChI |
InChI=1S/C19H30N2O3/c1-3-4-5-6-7-14-20-18(22)12-13-19(23)21-15-16-8-10-17(24-2)11-9-16/h8-11H,3-7,12-15H2,1-2H3,(H,20,22)(H,21,23) |
Clé InChI |
XPADKDFCIQYTIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC(=O)CCC(=O)NCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(5-chloro-2-hydroxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B15149771.png)
![2-[({4-[(2,2-Dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B15149791.png)
![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B15149797.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B15149800.png)


![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15149814.png)
![3,5,7-Trihydroxy-2-(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)chromen-4-one](/img/structure/B15149829.png)
![N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B15149838.png)
![2-{4-[(Furan-2-ylcarbonyl)oxy]phenyl}-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15149858.png)

![2-acetylnaphthalen-1-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B15149873.png)

![2-(3-nitrophenyl)-2-oxoethyl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B15149879.png)
